2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
Beschreibung
The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a thiazolo-pyridazinone derivative characterized by a fused heterocyclic core (thiazole and pyridazinone rings) with distinct substituents. Key structural features include:
- Position 2: A piperidin-1-yl group, a six-membered saturated nitrogen ring.
- Position 7: A furan-2-yl substituent, contributing aromatic and electron-rich properties.
- Acetamide side chain: Linked to a 2-methoxyphenyl group, introducing steric and electronic effects due to the methoxy (-OCH₃) moiety.
The 2-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated or alkylated analogs .
Eigenschaften
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-31-16-9-4-3-8-15(16)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-32-17)33-23(25-20)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDHMYMXRWJAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of and a molecular weight of approximately 401.5 g/mol, this compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse pharmacological properties.
Structural Characteristics
The structure of the compound includes:
- A thiazolo[4,5-d]pyridazin core.
- Furan and methoxyphenyl substituents that may enhance its biological activity.
Biological Activities
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have shown that thiazole derivatives often possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 31.25 µg/mL to 150 µg/mL against pathogens like Staphylococcus aureus and E. coli .
Anticancer Properties
The thiazole moiety is frequently associated with anticancer activity. For example, certain thiazole-containing compounds have shown cytotoxic effects on various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring has been linked to enhanced activity, suggesting structure-activity relationships (SAR) that can be exploited in drug design.
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects of thiazole derivatives. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases .
Case Studies
- Anticonvulsant Activity : A study on thiazole derivatives showed promising anticonvulsant properties in animal models, indicating potential for developing new treatments for epilepsy .
- Antibacterial Efficacy : In a comparative analysis, several thiazole derivatives were tested against standard antibiotics, revealing superior efficacy against resistant strains .
Research Findings
Recent investigations into the biological activity of this compound and its analogs have highlighted several key findings:
- Mechanism of Action : Interaction studies suggest that the compound may exert its effects through multiple pathways, including inhibition of specific enzymes or receptors involved in disease processes.
- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles for related compounds, suggesting good absorption and distribution characteristics .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide | C19H23N5O3S | 401.5 | Antimicrobial, Anticancer |
| N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | C20H24N6O3S | 415.6 | Anticancer |
| N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | C21H27N5O3S | 415.6 | Antibacterial |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Key Observations:
Position 2 Heterocycle :
- Piperidine (target) vs. pyrrolidine : The six-membered piperidine ring may confer greater conformational flexibility and altered binding kinetics compared to the five-membered pyrrolidine.
- Methyl group : Smaller substituents like methyl reduce steric hindrance but may decrease target affinity due to weaker hydrophobic interactions.
Position 7 Substituent: Furan-2-yl (target) vs.
Acetamide-Linked Group :
- 2-Methoxyphenyl (target) vs. 4-fluorophenyl or 2,6-dimethylphenyl : The methoxy group enhances solubility via polarity while maintaining aromatic interactions. Halogenated or alkylated analogs prioritize lipophilicity.
Q & A
Q. What are the common synthetic routes for preparing thiazolo[4,5-d]pyridazinone derivatives, and how can piperidine be utilized in their synthesis?
Thiazolo[4,5-d]pyridazinones are typically synthesized via cyclocondensation reactions involving thiazole precursors. For example, describes the use of piperidine as a catalyst in ethanol for reflux-based condensation of thiazolidinone derivatives with aromatic aldehydes. This method can be adapted by substituting the aldehyde component with furan-2-carboxaldehyde (to introduce the furan moiety) and incorporating piperidine as a nucleophilic catalyst to facilitate ring closure . Key steps include:
- Step 1 : React 4-thiazolidinone with furan-2-carboxaldehyde in ethanol under reflux.
- Step 2 : Use piperidine (0.05 mL per 0.01 mol substrate) to catalyze Knoevenagel condensation.
- Step 3 : Purify via recrystallization from ethanol or DMSO.
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and substituent orientation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates the use of SC-XRD (R factor = 0.049) to resolve complex heterocyclic systems, such as pyrazolo[4,3-c][1,2]benzothiazin derivatives. For this compound:
- Crystallization : Use slow evaporation in a solvent mixture (e.g., DCM/methanol).
- Data Collection : Resolve at 173 K to minimize thermal motion artifacts.
- Validation : Compare experimental bond lengths (mean C–C = 0.006 Å) with computational models (e.g., DFT) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Thiazole derivatives are known for antimicrobial and anticancer properties (). Initial screens should include:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Dose Range : 1–100 µM, with positive controls (e.g., doxorubicin for anticancer) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolo[4,5-d]pyridazinone core, and what factors contribute to low yields?
Low yields often arise from steric hindrance at the thiazole-piperidine junction or competing side reactions. highlights controlled synthesis strategies using catalysts like ammonium persulfate (APS) for similar heterocycles. Recommendations:
- Catalyst Optimization : Test APS (0.1–1.0 mol%) in aqueous or ethanol systems.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition.
- Purification : Use column chromatography (silica gel, 5% MeOH/DCM) to isolate intermediates .
Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but poor in vivo efficacy)?
Contradictions may stem from pharmacokinetic limitations. and suggest:
- Solubility Testing : Measure logP (e.g., shake-flask method) to assess hydrophobicity. Adjust with co-solvents (e.g., PEG-400).
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance.
- Structural Modifications : Introduce polar groups (e.g., sulfone moieties) on the pyridazine ring to improve bioavailability .
Q. What computational methods are suitable for studying the mechanism of action of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict target binding. For example:
- Target Selection : Prioritize enzymes like thymidylate synthase (linked to thiazole activity in ).
- Docking Parameters : Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm.
- Validation : Compare docking scores (∆G) with experimental IC₅₀ values to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
